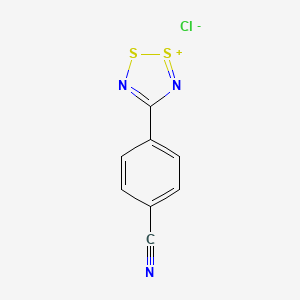pentasilolane CAS No. 143504-52-3](/img/structure/B12548270.png)
[Fluoro(dimethyl)silyl](nonamethyl)pentasilolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoro(dimethyl)silylpentasilolane is a unique organosilicon compound characterized by the presence of fluorine, dimethylsilyl, and nonamethylpentasilolane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluoro(dimethyl)silylpentasilolane typically involves the reaction of fluorinated silanes with nonamethylpentasilolane precursors. One common method includes the use of fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions to introduce the fluorine atom into the silane structure . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Fluoro(dimethyl)silylpentasilolane involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Fluoro(dimethyl)silylpentasilolane undergoes various chemical reactions, including:
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as alkoxides or amines; reactions are conducted in polar solvents like tetrahydrofuran or dimethyl sulfoxide.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Simpler silane compounds.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Fluoro(dimethyl)silylpentasilolane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential in developing new pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of high-performance materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of Fluoro(dimethyl)silylpentasilolane involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The dimethylsilyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in reactions .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl fluoride: Similar in structure but lacks the nonamethylpentasilolane group.
Dimethylsilyl fluoride: Similar but with fewer methyl groups.
Nonamethylpentasilolane: Lacks the fluorine and dimethylsilyl groups.
Uniqueness
Fluoro(dimethyl)silylpentasilolane is unique due to the combination of fluorine, dimethylsilyl, and nonamethylpentasilolane groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
143504-52-3 |
|---|---|
Molecular Formula |
C11H33FSi6 |
Molecular Weight |
352.89 g/mol |
IUPAC Name |
fluoro-dimethyl-(1,2,2,3,3,4,4,5,5-nonamethylpentasilolan-1-yl)silane |
InChI |
InChI=1S/C11H33FSi6/c1-13(2,12)18(11)16(7,8)14(3,4)15(5,6)17(18,9)10/h1-11H3 |
InChI Key |
JTYPDEVVHQBYMQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1([Si]([Si]([Si]([Si]1(C)C)(C)[Si](C)(C)F)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]-](/img/structure/B12548204.png)
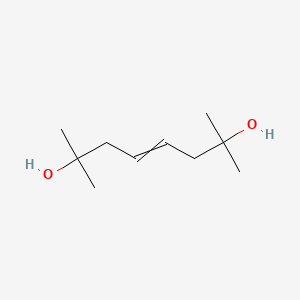
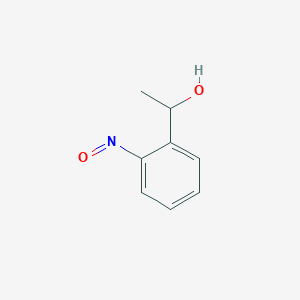
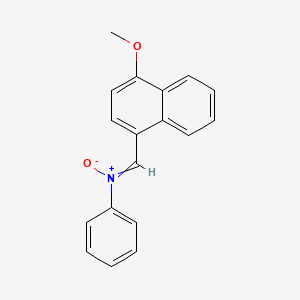
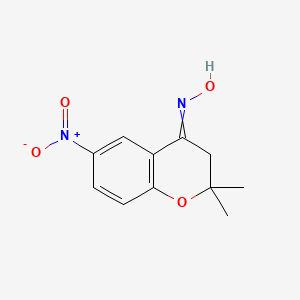
![Dimethyl(phenyl)[(triethylstannyl)ethynyl]silane](/img/structure/B12548229.png)
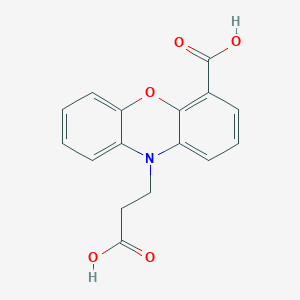
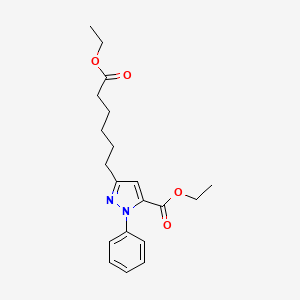
![Diethyl [(5-acetyl-1,2-oxazol-3-yl)methyl]phosphonate](/img/structure/B12548248.png)

silane](/img/structure/B12548260.png)
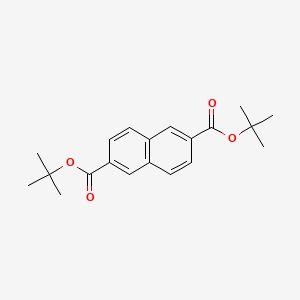
![Phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]-](/img/structure/B12548277.png)
